molecular formula C9H4F2O3 B8665728 5,6-Difluorobenzofuran-2-carboxylic acid

5,6-Difluorobenzofuran-2-carboxylic acid

Cat. No.: B8665728
M. Wt: 198.12 g/mol
InChI Key: OWFRWTPPOZSWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Difluorobenzofuran-2-carboxylic acid is a fluorinated derivative of benzofuran-2-carboxylic acid, characterized by fluorine atoms at the 5- and 6-positions of the benzofuran core. The incorporation of fluorine atoms is a common strategy in medicinal and materials chemistry to modulate electronic properties, enhance metabolic stability, and improve binding affinity in target interactions.

Properties

Molecular Formula

C9H4F2O3

Molecular Weight

198.12 g/mol

IUPAC Name

5,6-difluoro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4F2O3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13)

InChI Key

OWFRWTPPOZSWLL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-difluorobenzofuran-2-carboxylic acid with key analogs, focusing on substituent effects, similarity scores, and inferred properties.

Substituent-Driven Electronic and Physicochemical Properties

Fluorine atoms are highly electronegative, exerting strong electron-withdrawing effects. This contrasts with methyl (electron-donating) and hydroxy/methoxy (polar, hydrogen-bonding) groups found in analogs. Key comparisons include:

(a) Fluorinated vs. Methyl-Substituted Analogs
  • This could improve solubility in aqueous environments at physiological pH.
  • 3-Methylbenzofuran-2-carboxylic acid (Similarity: 0.85 ): The methyl group at the 3-position donates electron density, reducing acidity and increasing lipophilicity. This may enhance membrane permeability but reduce solubility.
(b) Fluorinated vs. Oxygenated Analogs
  • 5-Hydroxybenzofuran-2-carboxylic acid (Similarity: 1.00 ): The hydroxyl group introduces hydrogen-bonding capacity and polarity, increasing aqueous solubility. However, it may also confer susceptibility to oxidation or metabolic conjugation.
  • 5-Methoxybenzofuran-2-carboxylic acid (Similarity: 0.89 ): Methoxy groups balance lipophilicity and polarity, offering moderate solubility and metabolic stability compared to hydroxy derivatives.

Structural Similarity and Functional Implications

Similarity scores (ranging from 0.85–1.00) reflect structural overlap with the benzofuran-2-carboxylic acid core. Compounds with higher scores (e.g., 5-hydroxy derivative, 1.00) share nearly identical backbones but differ in substituent electronic profiles. Lower-scoring analogs (e.g., ethyl ester derivatives, 0.84 ) exhibit functional group variations (e.g., esterification) that drastically alter reactivity and bioavailability.

Tabulated Comparison of Key Analogs

The table below summarizes critical differences among selected analogs:

Compound Name Substituents Similarity Score Key Inferred Properties
This compound 5-F, 6-F Reference High acidity, enhanced metabolic stability
5-Hydroxybenzofuran-2-carboxylic acid 5-OH 1.00 High polarity, oxidation-sensitive
3-Methylbenzofuran-2-carboxylic acid 3-CH3 0.85 Low acidity, high lipophilicity
5-Methoxybenzofuran-2-carboxylic acid 5-OCH3 0.89 Moderate solubility, metabolic stability
Ethyl benzofuran-2-carboxylate 2-COOEt 0.84 Ester prodrug potential, hydrolyzable

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